Analgesic Efficacy: Myrcene Demonstrates Dose-Dependent Pain Reduction in Arthritis Model
In a rat adjuvant monoarthritis model, local subcutaneous administration of myrcene at 1 and 5 mg/kg significantly reduced joint pain and inflammation [1]. While comparative studies with other pure terpenes in this specific chronic pain model are lacking, the quantitative effect of myrcene establishes a benchmark for this indication [1]. Notably, the study found that the combination of myrcene and CBD (200 μg) was not significantly different from myrcene alone, indicating no synergistic effect for these two compounds at the tested doses in this model [1].
| Evidence Dimension | Reduction in joint pain (von Frey hair algesiometry) and inflammation (intravital microscopy) |
|---|---|
| Target Compound Data | Significant reduction at 1 and 5 mg/kg (s.c.) |
| Comparator Or Baseline | Vehicle control (baseline) |
| Quantified Difference | Significant difference (p < 0.01) compared to vehicle control |
| Conditions | Male Wistar rat adjuvant monoarthritis model; pain and inflammation assessed on days 7 and 21 post-induction |
Why This Matters
This data provides a quantitative benchmark for myrcene's efficacy in a chronic pain model, critical for researchers selecting a terpene for preclinical analgesic studies.
- [1] McDougall, J. J., et al. (2022). Anti-Inflammatory and Analgesic Properties of the Cannabis Terpene Myrcene in Rat Adjuvant Monoarthritis. International Journal of Molecular Sciences, 23(14), 7891. View Source
